molecular formula C10H15N3O3S2 B5502027 4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide

4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide

Cat. No. B5502027
M. Wt: 289.4 g/mol
InChI Key: UWPFXIUPLOYYBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide involves reactions that can form various piperazine derivatives. A notable process involves the use of 1,2-cyclic sulfamidates, which undergo nucleophilic displacement followed by lactamization to produce related piperazine compounds (Williams et al., 2003). Additionally, the synthesis of related compounds involves optimizing conditions like solvent type and reaction temperature for better yields (Wu Qi, 2014).

Molecular Structure Analysis

The molecular structure of related piperazine compounds has been characterized through various techniques like X-ray crystallography. For example, the crystal and molecular structure of similar compounds have been stabilized by interactions such as hydrogen bonds (Prabhuswamy et al., 2017). These structures often show typical features like chair conformation of the piperazine ring and distorted tetrahedral geometry around sulfur atoms.

Chemical Reactions and Properties

Chemical reactions involving piperazine compounds can vary widely, including nucleophilic aromatic substitution reactions (Alfred L Williams et al., 2010). The reactivity and chemical properties are influenced by the functional groups attached to the piperazine core. The sulfonyl group, in particular, plays a critical role in determining the chemical behavior of these compounds.

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility and crystallinity, are crucial for their application and handling. The solubility can be influenced by various substituents attached to the piperazine ring. Studies like those conducted by Yan and Gao (2000) on related polymers provide insights into how these properties can be altered and utilized (Yan & Gao, 2000).

Scientific Research Applications

Catalytic Applications The molecule has been explored for its catalytic properties in organic reactions. For instance, l-Piperazine-2-carboxylic acid derived N-formamides, closely related to the chemical , have demonstrated high enantioselectivity as Lewis basic catalysts in the hydrosilylation of N-aryl imines, achieving high yields and enantioselectivities across a broad range of substrates. This showcases its potential for asymmetric synthesis in organic chemistry (Zhouyu Wang et al., 2006).

Antibacterial Research Compounds similar to 4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide have been studied for their antibacterial properties. For example, pyrido(2,3-d)pyrimidine derivatives have shown significant activity against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting potential applications in developing new antibacterial agents (J. Matsumoto & S. Minami, 1975).

Supramolecular Chemistry In supramolecular chemistry, the compound 4-(Methylsulfonyl)piperazin-1-ium 2,4,6-trinitrophenolate has been characterized, revealing its ability to form a complex crystalline structure stabilized by hydrogen bond interactions. This highlights its potential in the design of new materials with specific structural and functional properties (M. Prabhuswamy et al., 2017).

Antimicrobial and Antifungal Activities Research into the antimicrobial and antifungal activities of piperazine derivatives, including those related to the query chemical, has yielded promising results. Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have shown significant antibacterial activities, providing insights into the potential development of new antimicrobial agents (Wu Qi, 2014).

Anticancer Research Compounds structurally similar to 4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide have been synthesized and evaluated for their anticancer activities. Studies involving thiophene-2-carboxaldehyde derivatives have shown good antibacterial and antifungal activities and have been less toxic, indicating their potential in anticancer research (M. Shareef et al., 2016).

Safety and Hazards

The compound is considered an irritant . Other specific safety and hazard information is not available in the sources I found.

Future Directions

The future directions for the use and study of “4-[(4-methyl-1-piperazinyl)sulfonyl]aniline” are not clear from the available information. It’s worth noting that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S2/c1-12-2-4-13(5-3-12)18(15,16)8-6-9(10(11)14)17-7-8/h6-7H,2-5H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPFXIUPLOYYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49735573
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-Methylpiperazin-1-yl)sulfonylthiophene-2-carboxamide

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